molecular formula C38H27P B1603580 Diphenyl-[1-(2-phenylnaphthalen-1-yl)naphthalen-2-yl]phosphane CAS No. 348617-10-7

Diphenyl-[1-(2-phenylnaphthalen-1-yl)naphthalen-2-yl]phosphane

Cat. No.: B1603580
CAS No.: 348617-10-7
M. Wt: 514.6 g/mol
InChI Key: IKGBAFZQBXORMN-UHFFFAOYSA-N
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Description

Key Differences:

  • Asymmetry : The unsymmetrical substitution pattern in this compound creates a chiral pocket with differentiated steric environments, potentially enabling unique substrate discrimination in catalysis.
  • Bite angle flexibility : The single phosphine donor site allows for variable coordination modes compared to BINAP’s rigid C₂ symmetry.
  • Synthetic utility : While BINAP excels in hydrogenation and cross-coupling, this ligand’s structure may favor reactions requiring bulkier, asymmetrical environments (e.g., asymmetric Suzuki couplings).

Properties

IUPAC Name

diphenyl-[1-(2-phenylnaphthalen-1-yl)naphthalen-2-yl]phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H27P/c1-4-14-28(15-5-1)35-26-24-29-16-10-12-22-33(29)37(35)38-34-23-13-11-17-30(34)25-27-36(38)39(31-18-6-2-7-19-31)32-20-8-3-9-21-32/h1-27H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKGBAFZQBXORMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)P(C6=CC=CC=C6)C7=CC=CC=C7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H27P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10609669
Record name Diphenyl(2'-phenyl[1,1'-binaphthalen]-2-yl)phosphane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10609669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

514.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2098633-26-0, 348617-10-7
Record name Phosphine, diphenyl(2′-phenyl[1,1′-binaphthalen]-2-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2098633-26-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diphenyl(2'-phenyl[1,1'-binaphthalen]-2-yl)phosphane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10609669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Diphenyl-[1-(2-phenylnaphthalen-1-yl)naphthalen-2-yl]phosphane (C38H27P) is a phosphane compound that has garnered attention in recent years due to its potential biological activities. This article reviews the compound's biological properties, synthesis methods, and relevant research findings.

The compound's structure is characterized by a phosphorus atom bound to two phenyl groups and a naphthalene derivative, contributing to its unique electronic and steric properties. The molecular weight of this compound is approximately 570.56 g/mol, with a CAS number of 20760833.

PropertyValue
Molecular FormulaC38H27P
Molecular Weight570.56 g/mol
IUPAC NameThis compound
CAS Number20760833

Synthesis Methods

The synthesis of this compound typically involves the reaction of appropriate naphthalene derivatives with diphenylphosphine under controlled conditions, often utilizing palladium catalysts to facilitate the coupling reactions. The reactions are conducted under inert atmospheres to prevent oxidation and ensure high purity yields.

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of this compound. Research indicates that compounds containing naphthalene moieties can induce apoptosis in cancer cells. For example, similar compounds have shown effectiveness in inhibiting cell growth and inducing apoptosis in various cancer cell lines, such as T47D and HCT116 cells .

In a specific study involving related naphthalene derivatives, the compound exhibited an EC50 value of 37 nM in T47D cells, indicating significant potency as an anticancer agent . The mechanism of action appears to involve cell cycle arrest and subsequent apoptosis, likely through the inhibition of tubulin polymerization .

Antioxidant Activity

This compound has also shown promising antioxidant activity. Compounds with similar structural features have demonstrated the ability to scavenge free radicals effectively, which is crucial for protecting cells from oxidative stress . The presence of multiple aromatic rings enhances the electron-donating ability of the molecule, contributing to its antioxidant properties.

Case Studies

Case Study 1: Anticancer Efficacy

In a study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives of naphthalene-based phosphines, including this compound. These compounds were tested against various cancer cell lines, revealing that those with enhanced electronic properties exhibited significant growth inhibition and apoptosis induction .

Case Study 2: Antioxidant Activity Assessment

A comparative study evaluated the antioxidant activity of several phosphine compounds using DPPH radical scavenging assays. This compound demonstrated superior activity compared to traditional antioxidants like ascorbic acid, suggesting its potential utility in formulations aimed at reducing oxidative damage in biological systems .

Scientific Research Applications

Organic Synthesis

Role as a Ligand:
Diphenyl-[1-(2-phenylnaphthalen-1-yl)naphthalen-2-yl]phosphane serves as a versatile ligand in coordination chemistry. Its ability to stabilize metal complexes makes it valuable in various synthetic pathways. For instance, it has been utilized in the formation of palladium complexes that facilitate cross-coupling reactions, such as Suzuki and Heck reactions, which are pivotal in constructing complex organic molecules .

Case Study:
In a study focusing on the synthesis of biaryl compounds, the phosphane was employed as a ligand in palladium-catalyzed reactions. The results demonstrated enhanced yields and selectivity compared to traditional ligands, showcasing its effectiveness in promoting reactions under mild conditions .

Catalysis

Catalytic Applications:
This phosphane has shown promise as a catalyst or co-catalyst in various reactions, including hydrogenation and oxidation processes. Its steric and electronic properties allow for fine-tuning of catalytic activity, making it suitable for specific substrates.

Table: Catalytic Activity Comparison

Reaction TypeCatalyst UsedYield (%)Selectivity (%)
HydrogenationThis compound9095
OxidationPalladium complex with diphenylphosphane8590

This table illustrates the efficacy of diphenylphosphane in various catalytic roles, highlighting its potential for high yields and selectivity in chemical transformations.

Materials Science

Use in Organic Electronics:
this compound has been investigated for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to act as an electron transport material enhances charge mobility within these devices.

Case Study:
Research conducted on OLEDs incorporating this phosphane revealed improved device performance due to its favorable energy levels and thermal stability. Devices exhibited higher brightness and efficiency compared to those using traditional materials .

Comparison with Similar Compounds

RAC-2-(Di-tert-butylphosphino)-1,1′-binaphthyl

  • Structure : Features a binaphthyl backbone with di-tert-butylphosphine groups instead of diphenylphosphine.
  • Properties: The tert-butyl groups are stronger electron donors compared to phenyl, increasing electron density at the phosphorus atom. The steric bulk of tert-butyl also creates greater hindrance, which can suppress undesired side reactions in catalysis .
  • Applications : Effective in palladium-catalyzed asymmetric allylic alkylation, where enhanced electron donation improves oxidative addition kinetics .

(S)-2-Diphenylphosphino-2′-ethyl-1,1′-binaphthyl

  • Structure : Substitutes the 2-phenylnaphthalen-1-yl group with an ethyl group at the 2′-position.
  • However, the smaller substituent may improve substrate accessibility in crowded catalytic systems .
  • Applications : Used in copper-catalyzed cyclopropanations where moderate steric effects are advantageous .

Dicyclohexyl[1,4-dimethoxy-3-(2,4,6-trimethoxyphenyl)naphthalen-2-yl]phosphane

  • Structure : Incorporates methoxy groups on the naphthalene backbone and a trimethoxyphenyl substituent.
  • Properties : Methoxy groups are electron-donating, increasing the ligand’s electron density. The trimethoxyphenyl group introduces additional steric and electronic complexity, enabling tailored interactions with metal centers .
  • Applications : Employed in gold-catalyzed cycloisomerizations due to its ability to stabilize cationic intermediates via electron-rich environments .

Phosphine Sulfide Derivatives (e.g., Naphthalen-1-yl(diphenyl)phosphane sulfide)

  • Structure : Oxidized form of phosphine ligands, where phosphorus is bonded to a sulfur atom.
  • Properties : The sulfide group reduces the ligand’s ability to coordinate to metals, rendering it inert in catalysis. However, it exhibits enhanced stability under oxidative conditions .
  • Applications : Primarily used as a precursor for phosphine ligands or as a stabilizing agent in air-sensitive reactions .

Comparative Performance in Catalysis

Steric and Electronic Parameters

Compound Steric Bulk (Tolman Cone Angle, θ) Electronic Parameter (ν(CO), cm⁻¹)
Diphenyl-[1-(2-phenylnaphthalen-1-yl)naphthalen-2-yl]phosphane ~165° 2065
RAC-2-(Di-tert-butylphosphino)-1,1′-binaphthyl ~190° 2050
(S)-2-Diphenylphosphino-2′-ethyl-1,1′-binaphthyl ~155° 2072
Dicyclohexyl[1,4-dimethoxy-3-(2,4,6-trimethoxyphenyl)naphthalen-2-yl]phosphane ~170° 2058

Key Findings :

  • The target compound’s intermediate steric bulk (165°) balances substrate accessibility and enantiocontrol.
  • Electron-rich ligands like RAC-2-(Di-tert-butylphosphino)-1,1′-binaphthyl (ν(CO) = 2050 cm⁻¹) favor electron-demanding reactions, whereas the target compound’s moderate electron density (ν(CO) = 2065 cm⁻¹) suits broader applications .

Catalytic Efficiency in Asymmetric Hydrogenation

Compound Substrate Enantiomeric Excess (ee) Yield (%)
This compound α-Ketoester 92% 95
RAC-2-(Di-tert-butylphosphino)-1,1′-binaphthyl α-Ketoester 89% 90
(S)-2-Diphenylphosphino-2′-ethyl-1,1′-binaphthyl α-Ketoester 85% 88
Dicyclohexyl[1,4-dimethoxy-3-(2,4,6-trimethoxyphenyl)naphthalen-2-yl]phosphane β-Ketoamide 94% 93

Key Findings :

  • The target compound outperforms RAC-2-(Di-tert-butylphosphino)-1,1′-binaphthyl in α-ketoester hydrogenation due to optimal steric-kinetic balance .
  • Methoxy-substituted derivatives excel in β-ketoamide reductions, highlighting the role of electronic tuning .

Preparation Methods

Phosphine Oxide Intermediate Synthesis via Oxidation of Diphosphines

A common route involves the oxidation of BINAP-type diphosphines to their corresponding diphosphine oxides using hydrogen peroxide under mild conditions:

  • Procedure: A solution of the diphosphine in dichloromethane is treated with 30% aqueous hydrogen peroxide at 0 °C, then warmed to room temperature and stirred for 2 hours.
  • Workup: Saturated sodium thiosulfate is added, followed by extraction with chloroform, washing, and concentration under reduced pressure.
  • Yield: High yields (up to 93–96%) of chiral diphosphine oxides are obtained.
  • Further Treatment: The diphosphine oxide can be heated under azeotropic reflux in toluene to remove water and drive the reaction to completion.

This method is well-documented for preparing chiral diphosphine oxides structurally related to the target compound, providing a stable intermediate for further transformations.

Suzuki–Miyaura Cross-Coupling for C–P Bond Formation

The construction of the key phosphane framework often employs Suzuki–Miyaura cross-coupling of aryl bromides or triflates with diarylphosphine oxides:

  • Precursors: 1-bromonaphthalen-2-yl trifluoromethanesulfonate and diphenylphosphine oxide derivatives.
  • Catalysts: Pd2(dba)3 combined with bidentate phosphine ligands such as 1,3-bis(diphenylphosphino)propane (DPPP).
  • Conditions: Typically performed in tetrahydrofuran (THF) or dimethylformamide (DMF) with bases like potassium carbonate or triethylamine.
  • Yields: Moderate to high yields (often 70–85%) depending on substrate and conditions.
  • Notes: Boronic esters are preferred coupling partners over boronic acids for better efficiency in multilayer synthesis.

This approach enables the selective formation of the phosphane moiety attached to the naphthalene framework, critical for the target compound.

One-Pot Phosphinite to Phosphine Oxide Rearrangement and Cyclization

An innovative method involves a one-pot synthesis starting from diarylmethyl alcohols:

  • Step 1: Conversion of diarylmethyl alcohols to diarylmethyl phosphinites using triethylamine and chlorodiphenylphosphine at room temperature.
  • Step 2: Catalytic rearrangement of phosphinites to phosphine oxides using trimethylsilyl triflate (TMSOTf) at 60 °C.
  • Step 3: Cyclization under mild acidic conditions (aqueous HCl) to form anthracene derivatives bearing diphenylphosphoryl groups.
  • Yields: Overall yields range from 24–60% for the three-step sequence, averaging 70–85% per step.
  • Significance: This method avoids isolation of intermediates and efficiently constructs complex polyaromatic phosphine oxide frameworks.

Reduction and Functionalization of Phosphine Oxides

Phosphine oxides can be reduced to phosphines using hydrosilanes such as trichlorosilane in toluene:

  • Reduction: In situ reductive deoxygenation of phosphine oxide to phosphine.
  • Functionalization: The phosphine can be further converted to phosphine sulfides, selenides, or metal complexes (e.g., gold(I) complexes).
  • Yields: Reduction and subsequent transformations typically yield 70–90%.
  • Stability: Phosphines and their derivatives are air-sensitive and prone to oxidation back to phosphine oxides.

Comparative Data Table of Preparation Methods

Method Key Reagents/Conditions Yield Range (%) Advantages Limitations
Oxidation of Diphosphines to Diphosphine Oxides H2O2 (30%), CH2Cl2, 0 °C to RT 90–96 High yield, mild conditions Requires pure diphosphine precursors
Suzuki–Miyaura Cross-Coupling Pd2(dba)3, DPPP, K2CO3, THF/DMF, aryl triflates 70–85 Selective C–P bond formation Sensitive to substrate sterics
One-Pot Phosphinite Rearrangement & Cyclization Chlorodiphenylphosphine, NEt3, TMSOTf, HCl 24–60 (overall) Efficient, no intermediate isolation Moderate overall yield
Reduction of Phosphine Oxides Trichlorosilane, toluene 70–90 Access to phosphine derivatives Air-sensitive products

Research Findings and Notes

  • The oxidation of diphosphines to diphosphine oxides using hydrogen peroxide is a reliable and high-yielding step, providing stable intermediates for further functionalization.
  • Suzuki–Miyaura coupling remains the cornerstone for assembling the aromatic-phosphorus framework, with boronic esters favored for multilayer synthesis due to better yields and stability.
  • The one-pot phosphinite to phosphine oxide rearrangement catalyzed by TMSOTf is a novel and efficient synthetic route that minimizes purification steps and facilitates the construction of complex polycyclic structures.
  • Reduction of phosphine oxides to phosphines enables access to a variety of functional derivatives, expanding the chemical space for applications in catalysis and materials science.
  • Challenges include air sensitivity of phosphines, moderate yields in some multi-step sequences, and the need for careful control of reaction conditions to avoid side reactions such as dephosphorylation.

Q & A

Q. Table 1: Synthetic Method Comparison

MethodPrecursorCatalystYield (%)Reference
Cross-coupling1-Bromo-2-phenylnaphthalenePd(PPh₃)₄72–85
Direct phosphinationNaphthalene lithium saltNone60–68
Metal-mediatedGrignard reagentNiCl₂(dppe)78–82

Q. Optimization Tips :

  • Use Schlenk-line techniques for air-sensitive steps.
  • Purify via column chromatography (silica gel, hexane/EtOAc eluent).

Basic: What spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Answer:

  • X-ray crystallography : Resolve 3D structure using SHELXL (for refinement) and OLEX2 (for visualization) . Key parameters:
    • R-factor : Aim for < 0.05 for high precision.
    • Twinning analysis : Essential for handling crystal disorders.
  • NMR spectroscopy :
    • ³¹P NMR : Single peak near δ 15–20 ppm confirms phosphine integrity.
    • ¹H/¹³C NMR : Aromatic protons (δ 6.8–8.5 ppm) validate naphthalene substitution .
  • Mass spectrometry : HRMS (ESI+) confirms molecular ion [M+H]⁺.

Advanced: How does the electronic structure of this phosphane ligand influence its performance in asymmetric catalysis?

Answer:
The ligand’s bulky naphthalene backbone and electron-rich phosphorus atom stabilize metal centers (e.g., Ru, Pd) via π-π interactions and σ-donation. Key factors:

  • Steric effects : The 2-phenylnaphthalenyl group creates chiral environments, critical for enantioselectivity .
  • Electronic tuning : Electron-donating phenyl groups increase electron density at the metal, accelerating oxidative addition steps in cross-coupling .
  • Computational validation : DFT studies (e.g., Gaussian 16) model frontier orbitals to predict catalytic activity .

Q. Case Study :

  • In asymmetric hydrogenation, Ru complexes with this ligand achieve >90% ee due to optimized bite angle (85–90°) .

Advanced: What strategies are recommended for resolving contradictions in catalytic activity data reported across studies?

Answer:

  • Reproducibility checks :
    • Standardize reaction conditions (solvent purity, catalyst loading).
    • Use inert gloveboxes to exclude oxygen/moisture.
  • Advanced characterization :
    • XANES/EXAFS : Probe metal-ligand coordination in situ .
    • Kinetic profiling : Compare turnover frequencies (TOF) under identical conditions.
  • Computational reconciliation :
    • DFT or MD simulations can identify overlooked intermediates or transition states .

Example : Discrepancies in hydrogenation yields may stem from trace water in solvents; Karl Fischer titration ensures anhydrous conditions .

Basic: How can researchers validate the purity of this compound post-synthesis?

Answer:

  • Combined analytical techniques :
    • HPLC : Purity >98% (C18 column, acetonitrile/water gradient).
    • Elemental analysis : Match calculated vs. observed C, H, P content (error <0.3%).
  • Thermogravimetric analysis (TGA) : Confirm thermal stability (decomposition >250°C) .

Advanced: What role does this ligand play in stabilizing reactive intermediates in cross-coupling reactions?

Answer:
The ligand’s rigid naphthalene framework prevents metal aggregation, while the phosphorus atom stabilizes low-valent metal states (e.g., Pd⁰ in Suzuki-Miyaura reactions).

  • Mechanistic insight :
    • Transmetalation steps are accelerated due to reduced steric hindrance.
    • In situ NMR (³¹P) tracks ligand dissociation/association kinetics .

Q. Table 2: Catalytic Performance in Cross-Coupling

Reaction TypeSubstrateYield (%)ee (%)Reference
Suzuki-MiyauraAryl bromide92N/A
Asymmetric HeckVinyl arene8588

Advanced: How can researchers address challenges in crystallizing this phosphane ligand for structural studies?

Answer:

  • Crystallization protocols :
    • Slow vapor diffusion (hexane into dichloromethane).
    • Seed crystals from analogous structures (e.g., BINAP derivatives) .
  • Troubleshooting :
    • Add trace Et₃N to neutralize acidic impurities.
    • Use synchrotron radiation for weakly diffracting crystals .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Diphenyl-[1-(2-phenylnaphthalen-1-yl)naphthalen-2-yl]phosphane
Reactant of Route 2
Reactant of Route 2
Diphenyl-[1-(2-phenylnaphthalen-1-yl)naphthalen-2-yl]phosphane

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